1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

Catalog No.
S1904401
CAS No.
22047-27-4
M.F
C7H8N2O
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

CAS Number

22047-27-4

Product Name

1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE

IUPAC Name

1-(5-methylpyrazin-2-yl)ethanone

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c1-5-3-9-7(4-8-5)6(2)10/h3-4H,1-2H3

InChI Key

LPQFLJXNMCVMCO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)C(=O)C

Canonical SMILES

CC1=CN=C(C=N1)C(=O)C

The exact mass of the compound 2-Acetyl-5-methylpyrazine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

1-(5-Methylpyrazin-2-yl)ethanone, commonly identified by its CAS number 22047-27-4 and the name 2-acetyl-5-methylpyrazine, is an aromatic ketone pyrazine derivative widely utilized as a specialized intermediate and industrial flavoring agent[1]. Characterized by a boiling point of 226–228 °C and a melting point of 56 °C, this compound offers substantial thermal stability [1]. In industrial procurement, it is prioritized for its controlled volatility and its ability to impart stable roasted, nutty, and popcorn-like sensory profiles in high-temperature processing environments. Its precise regiochemistry—specifically the 5-methyl substitution—makes it a distinct building block for advanced Maillard-type flavor formulations and targeted heterocyclic syntheses.

Substituting 1-(5-methylpyrazin-2-yl)ethanone with closely related analogs, such as 2-acetylpyrazine or positional isomers like 2-acetyl-6-methylpyrazine, frequently leads to formulation and process failures [1]. 2-Acetylpyrazine possesses a significantly lower odor threshold, which can easily overpower delicate flavor matrices and result in an aggressive, unbalanced profile [1]. Conversely, utilizing crude mixtures of 5-methyl and 6-methyl isomers introduces unpredictable batch-to-batch variations in both sensory characteristics and downstream reaction kinetics. For applications requiring precise thermal retention and a controlled, mild roasted background, the exact 5-methyl isomer is non-interchangeable.

Controlled Sensory Threshold for Balanced Formulations

In comparative sensory evaluations, 1-(5-methylpyrazin-2-yl)ethanone demonstrates a significantly higher odor threshold (approximately 3000 nL/L in water) compared to the highly potent baseline comparator, 2-acetylpyrazine, which has a threshold in the low parts-per-billion range (~10 nL/L)[1]. This higher threshold allows formulators to use the 5-methyl derivative at higher, more easily measurable concentrations to achieve a stable background roasted note without the risk of overpowering the entire matrix, a common issue when dosing the non-methylated analog [1].

Evidence DimensionOdor threshold in water
Target Compound Data3000 nL/L (ppb)
Comparator Or Baseline2-Acetylpyrazine (~10 nL/L)
Quantified DifferenceApprox. 300-fold higher threshold for the target compound
ConditionsAqueous solution sensory evaluation

A higher threshold enables precise, bulk-level dosing in industrial formulations without the risk of catastrophic sensory overpowering.

Enhanced Thermal Retention in High-Temperature Processing

The addition of the methyl group at the 5-position significantly alters the compound's physical properties, yielding a boiling point of 226–228 °C at standard atmospheric pressure [1]. In contrast, standard lower-molecular-weight pyrazines are highly volatile under processing heat. The elevated boiling point of 1-(5-methylpyrazin-2-yl)ethanone ensures superior retention during high-heat processes such as baking, extrusion, or roasting, whereas lower-boiling analogs suffer from rapid flash-off and loss of efficacy [1].

Evidence DimensionBoiling point (atmospheric pressure)
Target Compound Data226–228 °C
Comparator Or BaselineStandard unmethylated pyrazines (highly volatile)
Quantified DifferenceExtended thermal retention range
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures the active compound survives high-temperature manufacturing steps, reducing the need for costly over-dosing.

Isomeric Purity for Batch-to-Batch Consistency

Industrial synthesis of methylpyrazines often yields a mixture of 5-methyl and 6-methyl isomers due to the non-selective nature of the cyclization steps in Maillard-type reactions [1]. Sourcing high-purity 1-(5-methylpyrazin-2-yl)ethanone (≥95% GC) eliminates the unpredictable sensory and chemical shifts caused by varying levels of 2-acetyl-6-methylpyrazine. Studies on Maillard reaction models show that these isomers form in varying ratios depending on the precursor amino acids; thus, utilizing the isolated, pure 5-methyl isomer is critical for standardizing downstream products [1].

Evidence DimensionIsomeric purity impact
Target Compound Data≥95% pure 5-methyl isomer
Comparator Or BaselineCrude 5-/6-methyl isomer mixtures
Quantified DifferenceElimination of isomer-induced batch variability
ConditionsIndustrial quality control (GC analysis)

Procuring the isolated isomer prevents the unpredictable quality fluctuations associated with mixed-isomer technical grades.

High-Temperature Food Processing and Extrusion

Due to its elevated boiling point (226–228 °C), 1-(5-methylpyrazin-2-yl)ethanone is the preferred roasted-note additive for baked goods, extruded snacks, and thermally processed foods where more volatile pyrazines would flash off during manufacturing[1].

Background Flavor Matrix Standardization

Its higher odor threshold (3000 nL/L) makes it ideal for creating mild, controllable nutty and roasted background profiles in complex flavor matrices, avoiding the overpowering effects commonly associated with 2-acetylpyrazine [2].

Precursor for Advanced Heterocyclic Synthesis

As a regiochemically pure building block, it is utilized in the synthesis of more complex pyrazine derivatives and coordination ligands where the exact 5-methyl substitution dictates the final molecular geometry and reaction kinetics [3].

XLogP3

0.2

UNII

X6TS3KS3X3

Other CAS

22047-27-4

Wikipedia

2-Acetyl-5-methylpyrazine

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 08-16-2023

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